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Compound of Interest
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Cat. No.: B1675357 Get Quote

Introduction

Lucerastat (also known as OGT-923, ACT-434964, CDP923) is an oral inhibitor of

glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the

biosynthesis of most glycosphingolipids (GSLs).[1] By inhibiting GCS, Lucerastat reduces the

production of GSLs, a mechanism known as substrate reduction therapy (SRT).[1] This

approach is being investigated for lysosomal storage disorders like Fabry disease and Gaucher

disease, where genetic defects lead to the accumulation of specific GSLs.[1][2] In Fabry

disease, a deficiency of the enzyme alpha-galactosidase A (α-Gal A) causes the accumulation

of globotriaosylceramide (Gb3), leading to progressive organ damage, particularly in the

kidneys, heart, and nervous system.[3] Lucerastat aims to restore the balance between GSL

synthesis and degradation, offering a therapeutic strategy independent of the patient's specific

gene mutation.

These notes provide a summary of the long-term safety and tolerability data for Lucerastat,
derived from clinical studies, alongside relevant experimental protocols for professionals in

drug development and research.

Mechanism of Action: Substrate Reduction
Lucerastat acts by competitively inhibiting glucosylceramide synthase. This enzyme catalyzes

the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. This is the

first committed step in the synthesis of a large family of GSLs, including Gb3. By blocking this
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initial step, Lucerastat effectively reduces the downstream production of Gb3, thereby

alleviating the substrate accumulation that drives the pathology of Fabry disease.
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Caption: Mechanism of action for Lucerastat as a GCS inhibitor.
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Quantitative Safety and Tolerability Data
The safety and tolerability of Lucerastat have been evaluated in several clinical trials involving

healthy volunteers and patients with Fabry disease. Data from these studies are summarized

below.

Table 1: Summary of Key Clinical Trials for Lucerastat
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Study
Identifier

Phase
Study
Population

Duration Key Objectives

SAD Study Phase 1
31 Healthy Male

Subjects

Single Ascending

Doses (100-1000

mg)

Evaluate safety,

tolerability, and

pharmacokinetic

s of single doses.

MAD Study Phase 1
37 Healthy Male

Subjects

7 Consecutive

Days (200, 500,

1000 mg b.i.d.)

Evaluate safety,

tolerability, and

pharmacokinetic

s of multiple

doses.

Exploratory

Study
N/A

14 Adult Fabry

Patients on ERT
12 Weeks

Evaluate safety,

tolerability, and

pharmacodynami

cs of Lucerastat

(1000 mg b.i.d.)

as an add-on to

ERT.

MODIFY (ID-

069A301)
Phase 3

118 Adult Fabry

Patients
6 Months

Determine

efficacy

(neuropathic

pain) and safety

of Lucerastat oral

monotherapy.

OLE

(NCT03737214)
Phase 3

107 Adult Fabry

Patients (from

MODIFY)

Up to 96 months

(Europe)

Determine the

long-term safety

and tolerability of

oral Lucerastat.

Table 2: Reported Adverse Events (AEs) in Clinical
Studies
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Study
Most Common Reported
AEs

Notes

Phase 1 (SAD & MAD)

Fatigue, constipation, back

pain, cough, hot flushes,

headache, somnolence.

No severe or serious AEs were

observed. The incidence of

AEs did not appear to increase

with dose.

Exploratory (Fabry Patients)

17 AEs were reported by 8 of

the 10 patients in the

Lucerastat group.

No clinically relevant safety

abnormalities were observed.

Lucerastat was well tolerated

over 12 weeks.

Phase 3 (MODIFY & OLE)

Hot flushes, flatulence, vertigo,

hyponatremia (low sodium),

cystitis, respiratory tract

infection, nausea, fatigue,

dizziness, dry skin,

postmenopausal bleeding.

The safety and tolerability

profile in the open-label

extension was consistent with

that observed during the

MODIFY study. Lucerastat was

generally well tolerated.

Experimental Protocols
This section outlines the methodology for a long-term extension study, based on the design of

clinical trial NCT03737214, which evaluates the safety and tolerability of Lucerastat in adults

with Fabry disease.

Protocol: Long-Term, Open-Label Extension (OLE) Study
1. Study Title: A Multi-center, Open-label, Uncontrolled, Single-arm, Extension Study to

Determine the Long-term Safety and Tolerability of Oral Lucerastat in Adult Subjects With

Fabry Disease.

2. Primary Objective: To assess the long-term safety and tolerability of oral Lucerastat in adult

patients with Fabry disease.

3. Study Design:
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This is an open-label, single-arm extension study. All participants receive the investigational

drug.

Participants are those who have completed a preceding 6-month, double-blind, placebo-

controlled study (e.g., MODIFY, ID-069A301).

The study continues until Lucerastat becomes commercially available in the respective

country or is otherwise terminated by the sponsor. Maximum participation in some regions is

specified (e.g., up to 96 months in Europe).
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Clinical Trial Workflow: MODIFY and Open-Label Extension
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Caption: Workflow from Phase 3 double-blind trial to OLE study.

4. Participant Population:
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Inclusion Criteria:

Adults (≥18 years) with a confirmed diagnosis of Fabry disease.

Must have completed the 6-month treatment period of the antecedent double-blind study.

Signed informed consent form (ICF).

Women of childbearing potential and fertile men must agree to specified contraception

methods.

Exclusion Criteria:

Pregnant, planning to become pregnant, or lactating.

Any condition that, in the investigator's judgment, might interfere with study compliance or

interpretation of results.

History of specific severe events during the preceding study, such as acute kidney injury

(Grade ≥2) or stroke (Grade ≥3).

5. Investigational Treatment:

Drug: Lucerastat hard capsules.

Dosage: Up to 2000 mg per day, typically administered as 1000 mg twice daily (b.i.d.).

Administration: Oral.

6. Safety and Tolerability Assessments: Regular monitoring is conducted throughout the study

to assess long-term safety.

Adverse Events (AEs): Continuous monitoring, recording, and reporting of all treatment-

emergent AEs and serious adverse events (SAEs).

Laboratory Tests: Standard hematology, clinical chemistry (including kidney and liver function

panels), and urinalysis at scheduled intervals.
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Vital Signs: Measurement of blood pressure, heart rate, respiratory rate, and temperature at

each study visit.

Electrocardiograms (ECGs): 12-lead ECGs performed periodically to monitor cardiac

function.

Physical Examinations: Comprehensive physical examinations conducted at baseline and at

specified follow-up visits.

7. Efficacy and Biomarker Assessments (Secondary/Exploratory): While the primary focus is

safety, long-term studies also monitor disease markers and clinical outcomes.

Biomarkers: Plasma and urine levels of Gb3 and related GSLs (e.g., glucosylceramide,

lactosylceramide) are measured to confirm sustained pharmacological activity.

Kidney Function: Estimated glomerular filtration rate (eGFR) is monitored to assess the rate

of decline in kidney function over time.

Cardiac Health: Measures such as left ventricular mass index (LVMI) may be assessed to

observe changes in cardiac structure.

Conclusion
Long-term studies of Lucerastat have demonstrated that it is generally well-tolerated in adult

patients with Fabry disease. The observed adverse events have been manageable, and no

new safety signals have emerged during extended treatment periods. While the Phase 3

MODIFY study did not meet its primary endpoint related to neuropathic pain, it confirmed the

drug's potent biochemical effect, significantly reducing plasma Gb3 levels. Ongoing analysis

from open-label extension studies will continue to provide crucial data on the long-term clinical

impact of substrate reduction therapy with Lucerastat on organ function and disease

progression in patients with Fabry disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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